![molecular formula C15H13Cl2NO2 B5730027 2,5-dichloro-N-(4-ethoxyphenyl)benzamide](/img/structure/B5730027.png)
2,5-dichloro-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the benzamide family and is commonly referred to as DCPPB. DCPPB is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in various physiological processes such as pain perception, thermoregulation, and inflammation. The selective inhibition of TRPV1 channels by DCPPB makes it a valuable tool for studying the role of TRPV1 channels in these processes.
Wirkmechanismus
DCPPB selectively blocks 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels by binding to a specific site on the channel. 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels are activated by various stimuli such as heat, capsaicin, and protons. The binding of DCPPB to the channel prevents the activation of the channel by these stimuli, thereby reducing the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain perception.
Biochemical and Physiological Effects:
DCPPB has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. It has also been shown to reduce inflammation and hyperalgesia in these models. DCPPB has been shown to reduce the core body temperature in mice, indicating its role in thermoregulation. Additionally, DCPPB has been shown to reduce the severity of colitis in animal models, indicating its potential use in the treatment of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
The selective inhibition of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels by DCPPB makes it a valuable tool for studying the role of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels in various physiological processes. However, the use of DCPPB in lab experiments is limited by its poor solubility in water and its potential toxicity. Additionally, the effects of DCPPB on other ion channels and receptors should be carefully evaluated to avoid potential off-target effects.
Zukünftige Richtungen
The potential use of DCPPB in the treatment of inflammatory and neuropathic pain is an area of active research. Further studies are needed to evaluate the safety and efficacy of DCPPB in humans. DCPPB may also have potential applications in the treatment of inflammatory bowel disease and other inflammatory conditions. The development of more potent and selective 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channel blockers may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of DCPPB involves a multi-step process that starts with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
DCPPB has been extensively used in scientific research to study the role of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels in various physiological processes. It has been shown to be effective in reducing pain perception in animal models of inflammatory and neuropathic pain. DCPPB has also been used to study the role of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels in thermoregulation and inflammation. Additionally, DCPPB has been used as a tool to investigate the pharmacology of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels and to screen for potential 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channel modulators.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQPWTUAFWLRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-ethoxyphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.